molecular formula C20H16FN5O2S2 B2697270 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1251677-35-6

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2697270
CAS No.: 1251677-35-6
M. Wt: 441.5
InChI Key: XXDLQQPJYGUFQH-UHFFFAOYSA-N
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Description

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrazine ring, and various functional groups such as fluorophenyl, thio, and acetamide. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes and proteins.

    Medicine: Preliminary studies suggest its potential use as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo and pyrazine rings play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. The fluorophenyl and thio groups enhance the binding affinity and specificity of the compound. The acetamide moiety may also contribute to the overall stability and solubility of the compound in biological systems .

Comparison with Similar Compounds

Similar compounds include other triazolopyrazines and triazoloquinazolines. Compared to these compounds, 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of the fluorophenyl and methylthio groups, which impart distinct chemical and biological properties. Other similar compounds include:

Properties

IUPAC Name

2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S2/c1-29-15-6-3-5-14(11-15)23-17(27)12-26-20(28)25-9-8-22-19(18(25)24-26)30-16-7-2-4-13(21)10-16/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDLQQPJYGUFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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